molecular formula C25H22Cl2N2O5 B12012829 4-(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate CAS No. 765276-68-4

4-(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Cat. No.: B12012829
CAS No.: 765276-68-4
M. Wt: 501.4 g/mol
InChI Key: HMOXXXYIPZKAPE-RWPZCVJISA-N
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Description

4-(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenoxy group, a propanoyl group, a carbohydrazonoyl group, and an ethoxybenzoate group. Its molecular formula is C25H22Cl2N2O5, and it has a molecular weight of 501.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate typically involves multiple steps:

    Formation of 2,4-Dichlorophenoxypropanoic Acid: This step involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Conversion to Propanoyl Derivative: The 2,4-dichlorophenoxypropanoic acid is then converted to its propanoyl derivative using a suitable reagent like thionyl chloride.

    Hydrazone Formation: The propanoyl derivative reacts with hydrazine hydrate to form the carbohydrazonoyl intermediate.

    Final Coupling: The intermediate is then coupled with 4-ethoxybenzoic acid under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and ethoxybenzoate groups.

    Reduction: Reduction reactions can target the carbonyl groups within the propanoyl and carbohydrazonoyl moieties.

    Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines can be formed depending on the specific site of reduction.

    Substitution: Substituted phenoxy derivatives are the major products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate exerts its effects depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
  • 4-(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
  • 4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Uniqueness

The uniqueness of 4-(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to variations in the substituents on the phenyl and benzoate rings .

Properties

CAS No.

765276-68-4

Molecular Formula

C25H22Cl2N2O5

Molecular Weight

501.4 g/mol

IUPAC Name

[4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C25H22Cl2N2O5/c1-3-32-20-11-6-18(7-12-20)25(31)34-21-9-4-17(5-10-21)15-28-29-24(30)16(2)33-23-13-8-19(26)14-22(23)27/h4-16H,3H2,1-2H3,(H,29,30)/b28-15+

InChI Key

HMOXXXYIPZKAPE-RWPZCVJISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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